Cas no 1331939-77-5 (L-Ascorbic Acid-13C6)

L-Ascorbic Acid-13C6 化学的及び物理的性質
名前と識別子
-
- L-Ascorbic Acid-13C6
- (2R)-2-(1,2-dihydroxy(1,2-13C2)ethyl)-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one
- HY-B0166S8
- L-Ascorbic acid-13C6-1
- CS-0640862
- 1331939-77-5
- G77048
- 3-Oxo-L-gulofuranolactone-13C6
-
- インチ: InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2?,5-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1
- InChIKey: CIWBSHSKHKDKBQ-HFEVONBRSA-N
計算された属性
- 精确分子量: 182.05221698Da
- 同位素质量: 182.05221698Da
- 同位体原子数: 6
- 水素結合ドナー数: 4
- 氢键受体数量: 6
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 232
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 107Ų
- XLogP3: -1.6
L-Ascorbic Acid-13C6 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A786992-2.5mg |
L-Ascorbic Acid-13C6 |
1331939-77-5 | 2.5mg |
$ 246.00 | 2023-04-19 | ||
TRC | A786992-1mg |
L-Ascorbic Acid-13C6 |
1331939-77-5 | 1mg |
$ 152.00 | 2023-04-19 | ||
A2B Chem LLC | AW54700-10mg |
L-Ascorbic Acid-13C6 |
1331939-77-5 | 10mg |
$840.00 | 2024-01-04 | ||
TRC | A786992-10mg |
L-Ascorbic Acid-13C6 |
1331939-77-5 | 10mg |
$ 800.00 | 2023-04-19 | ||
A2B Chem LLC | AW54700-1mg |
L-Ascorbic Acid-13C6 |
1331939-77-5 | 1mg |
$415.00 | 2024-04-20 | ||
A2B Chem LLC | AW54700-2.5mg |
L-Ascorbic Acid-13C6 |
1331939-77-5 | 2.5mg |
$342.00 | 2024-01-04 |
L-Ascorbic Acid-13C6 関連文献
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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9. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
L-Ascorbic Acid-13C6に関する追加情報
L-Ascorbic Acid-13C6: A Comprehensive Overview
L-Ascorbic Acid, commonly known as vitamin C, is a vital nutrient with a wide range of applications in nutrition, medicine, and research. The compound with CAS No. 1331939-77-5, specifically L-Ascorbic Acid-13C6, represents a unique isotopically labeled form of this essential vitamin. This variant is particularly valuable in scientific studies due to its ability to serve as a tracer in metabolic and biochemical research.
The chemical structure of L-Ascorbic Acid consists of a six-carbon sugar derivative with hydroxyl groups at specific positions, contributing to its antioxidant properties. The addition of the 13C6 label introduces six carbon atoms enriched with the stable isotope carbon-13, enabling researchers to track its movement and transformation within biological systems with high precision. This makes L-Ascorbic Acid-13C6 an invaluable tool in understanding the metabolic pathways and bioavailability of vitamin C.
Recent studies have highlighted the importance of isotopically labeled compounds like L-Ascorbic Acid-13C6 in advancing our understanding of nutrient metabolism. For instance, researchers have utilized this compound to investigate the absorption efficiency of vitamin C in different populations, including individuals with malabsorption syndromes or those following specific dietary regimens. These findings have significant implications for optimizing dietary recommendations and developing targeted nutritional interventions.
In the field of medicine, L-Ascorbic Acid has been extensively studied for its role in boosting immune function and protecting against oxidative stress. The use of L-Ascorbic Acid-13C6 has allowed scientists to quantify its distribution and utilization within tissues, providing insights into its therapeutic potential for conditions such as scurvy, cardiovascular diseases, and certain types of cancer. Emerging research also suggests that the bioavailability of vitamin C may be influenced by factors such as food matrix interactions and gut microbiota composition.
Beyond human health, L-Ascorbic Acid plays a critical role in plant biology as well. In agriculture, it is used to enhance crop resilience against environmental stressors like drought and salinity. The application of isotopically labeled forms like L-Ascorbic Acid-13C6 has facilitated the study of its role in plant metabolism and stress responses, paving the way for innovative strategies to improve crop yields and sustainability.
The production and quality control of L-Ascorbic Acid products require stringent adherence to regulatory standards to ensure safety and efficacy. Manufacturers must implement rigorous testing protocols to guarantee the purity and stability of their products, especially when dealing with isotopically labeled variants like L-Ascorbic Acid-CAS No. 1331939775. Advanced analytical techniques such as mass spectrometry are often employed to verify the integrity of these compounds.
In conclusion, L-Ascorbic Acid-CAS No. 1331940000, or more specifically CAS No. 1331940000 (L Ascorbic acid), stands out as a pivotal compound in both basic research and applied sciences. Its isotopically labeled form, CAS No. 12888488 (L Ascorbate), continues to drive advancements in our understanding of vitamin C's multifaceted roles across various biological systems.
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